molecular formula C28H27IN2O6S B11658177 ethyl (2Z)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11658177
M. Wt: 646.5 g/mol
InChI Key: JXEBNZCYFCQFPT-JCMHNJIXSA-N
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Description

ETHYL (2Z)-2-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, iodo, and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the iodo and methoxy groups: These functional groups can be introduced through electrophilic substitution reactions.

    Formation of the prop-2-en-1-yloxy group: This step may involve the reaction of an appropriate alcohol with an alkylating agent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The iodo and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ETHYL (2Z)-2-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.

Comparison with Similar Compounds

ETHYL (2Z)-2-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds in terms of its structure, reactivity, and applications. Similar compounds may include other thiazolopyrimidine derivatives with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Conclusion

ETHYL (2Z)-2-{[3-IODO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C28H27IN2O6S

Molecular Weight

646.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H27IN2O6S/c1-6-12-37-25-20(29)13-17(14-21(25)35-5)15-22-26(32)31-24(18-8-10-19(34-4)11-9-18)23(27(33)36-7-2)16(3)30-28(31)38-22/h6,8-11,13-15,24H,1,7,12H2,2-5H3/b22-15-

InChI Key

JXEBNZCYFCQFPT-JCMHNJIXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC(=C(C(=C4)I)OCC=C)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC=C)OC)S2)C

Origin of Product

United States

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